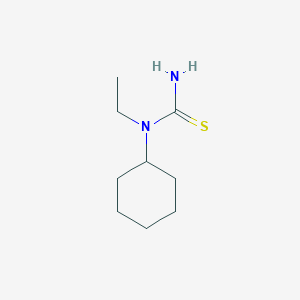

1-Cyclohexyl-1-ethylthiourea

Description

BenchChem offers high-quality 1-Cyclohexyl-1-ethylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1-ethylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1-ethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBZVQGJJBVFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclohexyl-1-ethylthiourea chemical structure analysis

The following technical guide provides an in-depth structural and synthetic analysis of 1-Cyclohexyl-1-ethylthiourea , a specific 1,1-disubstituted thiourea derivative.

Editorial Note on Isomerism:

This guide specifically addresses the 1,1-disubstituted isomer (

Chemical Identity & Structural Core

1-Cyclohexyl-1-ethylthiourea (CETU) is an unsymmetrical, 1,1-disubstituted thiourea. Its structure features a sterically demanding cyclohexyl group and a flexible ethyl chain bound to a single nitrogen atom (

Physicochemical Data Profile

| Property | Value / Description |

| CAS Number | Not widely listed; Analogous to 1,3-isomer (32900-12-2) |

| Molecular Weight | 186.32 g/mol |

| Exact Mass | 186.1191 Da |

| SMILES | CCN(C1CCCCC1)C(=S)N |

| InChI Key | VGBZVQGJJBVFAS-UHFFFAOYSA-N |

| Geometry | Trigonal planar at C=S; Pyramidal at N1 (distorted) |

| Predicted LogP | ~1.90 |

| H-Bond Donors | 1 (The |

| H-Bond Acceptors | 1 (The Sulfur atom) |

Structural Isomerism Visualization

The following diagram contrasts the target 1,1-isomer with the common 1,3-isomer to prevent analytical confusion.

Caption: Structural divergence between the 1,1-disubstituted target and its 1,3-isomer, highlighting the availability of the primary amino group in the target.

Synthesis Protocol: The Benzoyl Isothiocyanate Route

Direct reaction of secondary amines with ammonium thiocyanate often requires harsh conditions or yields salts. The most reliable, high-purity synthesis for 1,1-disubstituted thioureas is the Benzoyl Isothiocyanate Hydrolysis Method . This 2-step protocol ensures the correct regiochemistry.

Precursor Preparation[3][4][5]

-

Starting Material:

-Ethylcyclohexanamine (Secondary Amine). -

Reagent: Benzoyl Isothiocyanate (generated in situ or purchased).

Step-by-Step Methodology

Phase 1: Formation of the N-Benzoyl Intermediate

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

-

Solvent: Dissolve 0.05 mol of Benzoyl isothiocyanate in 50 mL of dry acetone.

-

Addition: Dropwise add 0.05 mol of

-Ethylcyclohexanamine in 20 mL acetone at 0°C. -

Reaction: Stir at room temperature for 1 hour, then reflux for 30 minutes.

-

Observation: A solid precipitate (the benzoyl-thiourea intermediate) typically forms.

-

Isolation: Pour into ice water, filter the solid, and dry.

Phase 2: Alkaline Hydrolysis to 1-Cyclohexyl-1-ethylthiourea

-

Hydrolysis: Suspend the intermediate in 10% aqueous NaOH (approx. 3 equivalents).

-

Heating: Heat to 80°C for 2-4 hours. This cleaves the benzoyl group as sodium benzoate.

-

Extraction: Cool the mixture. The product (CETU) may precipitate or form an oil. If oil, extract with Dichloromethane (DCM) (

mL). -

Purification: Wash organic layer with water, dry over

, and evaporate. Recrystallize from Ethanol/Water (1:1).

Caption: Synthetic workflow utilizing the benzoyl isothiocyanate protection-deprotection strategy to guarantee 1,1-substitution.

Spectroscopic Characterization Guide

To validate the structure, researchers must look for specific signals that rule out the 1,3-isomer.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 6.80 – 7.20 | Broad Singlet (2H) | ||

| 4.10 – 4.40 | Multiplet (1H) | Cyclohexyl | |

| 3.40 – 3.60 | Quartet (2H) | Ethyl | |

| 1.10 – 1.25 | Triplet (3H) | Ethyl | |

| 1.00 – 1.90 | Multiplets (10H) | Cyclohexyl Ring Protons | |

| ~180.5 | Singlet |

Infrared Spectroscopy (FT-IR)[6][7]

-

Stretching: Two bands in the 3150–3400 cm

-

Stretching: A strong band typically found between 1100–1200 cm

-

Fingerprint: Look for cyclohexane ring deformations around 1450 cm

and 2850/2920 cm

Applications & Handling

Coordination Chemistry

1-Cyclohexyl-1-ethylthiourea acts as a monodentate ligand coordinating through the Sulfur atom (

Stability

-

Thermal: Thioureas are generally stable up to their melting points but can decompose to isothiocyanates and amines upon prolonged heating above 150°C.

-

Chemical: Susceptible to oxidative desulfurization (e.g., by

or

Safety Protocol

-

Toxicity: Thioureas are suspected goitrogens (thyroid inhibitors). Handle with gloves and in a fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation.

References

-

PubChem. (2025). 1-Cyclohexyl-1-ethylthiourea (Compound). National Library of Medicine. [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010).[2] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

-

Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 54–59. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Thioureas. [Link]

Sources

Technical Guide: Differentiation of 1,1-Disubstituted vs. 1,3-Disubstituted Thiourea Isomers

This technical guide details the structural differentiation of 1,1-disubstituted and 1,3-disubstituted thiourea isomers. It is designed for researchers requiring definitive analytical protocols and mechanistic understanding.

Executive Summary

Thiourea derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for ureas, precursors to heterocycles (thiazoles, pyrimidines), and organocatalysts. However, the synthesis of substituted thioureas often yields regioisomers—specifically 1,1-disubstituted (

Differentiation is critical because these isomers exhibit vastly different biological activities and chemical reactivities. This guide provides a multi-tiered approach to identification, ranging from rapid spectroscopic screening to definitive chemical derivatization.

Mechanistic Origins of Isomerism

Understanding the formation pathway is the first step in identification. Isomerism typically arises from the choice of nucleophile and electrophile.

Synthetic Pathways[1][2]

-

1,3-Disubstituted Thioureas: Predominantly formed by the addition of a primary amine to an isothiocyanate . The reaction is driven by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.

-

1,1-Disubstituted Thioureas: Typically synthesized by reacting a secondary amine with an isothiocyanate equivalent (e.g., benzoyl isothiocyanate followed by hydrolysis, or thiophosgene followed by ammonia). Direct reaction of secondary amines with alkyl isothiocyanates yields trisubstituted thioureas, not 1,1-disubstituted.

Figure 1: Synthetic divergence based on amine class. Primary amines favor 1,3-addition, while secondary amines require specific reagents to yield 1,1-isomers.

Spectroscopic Differentiation (Non-Destructive)

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiation. The key distinction lies in the protonation state and symmetry of the nitrogen atoms.

H NMR Signatures

| Feature | 1,1-Disubstituted ( | 1,3-Disubstituted ( |

| NH Signal Count | One signal (integrates to 2H). | Two signals (if unsymmetric) or One signal (if symmetric, integrates to 2H). |

| Multiplicity | Broad singlet (exchangeable).[1] No coupling to alkyl groups on the other nitrogen. | Often a triplet/doublet (broad) due to coupling with adjacent |

| Chemical Shift | Typically | Typically |

| Symmetry | Alkyl groups ( | Alkyl groups are equivalent only if the molecule is symmetric. |

C NMR Signatures

-

Thiocarbonyl Carbon (

): Both isomers show a signal in the 175–185 ppm range. However, 1,1-isomers often appear slightly upfield (1-3 ppm difference) compared to 1,3-isomers due to the different electronic donation of the -

Alkyl Region: In 1,1-disubstituted isomers (e.g., 1,1-dimethylthiourea), the methyl carbons appear as a single intense peak. In unsymmetrical 1,3-isomers, distinct signals for each alkyl group are observed.

Infrared Spectroscopy (IR)

IR provides a rapid "fingerprint" based on N-H stretching vibrations.

-

1,1-Disubstituted (

group):-

Exhibits two distinct bands in the 3300–3500 cm⁻¹ region.

- (Asymmetric stretch) ~3450 cm⁻¹.

- (Symmetric stretch) ~3300 cm⁻¹.

-

Diagnostic: The "doublet" appearance of the primary amine group.[2]

-

-

1,3-Disubstituted (

groups):-

Exhibits a single broad band (or overlapping bands) in the 3200–3400 cm⁻¹ region.

-

Secondary amine N-H stretch.

-

Diagnostic: Absence of the clear primary amine doublet; presence of strong Amide II-like bending vibrations (~1550 cm⁻¹).

-

Chemical Differentiation (Destructive Validation)

When spectroscopic data is ambiguous (e.g., due to solvent exchange or peak broadening), chemical derivatization provides irrefutable proof.

The Mercuric Oxide (HgO) Desulfurization Test

This is the definitive "wet chemistry" test. Reaction with HgO removes sulfur (as HgS) and forces the formation of a C-N multiple bond. The product depends strictly on the proton availability on the nitrogen atoms.

Protocol:

-

Dissolve 50 mg of the thiourea in 2 mL of acetone or acetonitrile.

-

Add 2 equivalents of yellow Mercuric Oxide (HgO).

-

Stir at room temperature for 15–30 minutes.

-

Filter off the black HgS precipitate.

-

Analyze the filtrate by IR or TLC.

Result Interpretation:

| Isomer | Reaction Product | IR Diagnostic of Product |

| 1,3-Disubstituted | Carbodiimide ( | Strong, sharp peak at ~2100–2150 cm⁻¹ (cumulative double bond). |

| 1,1-Disubstituted | Cyanamide ( | Sharp, distinct peak at ~2200–2260 cm⁻¹ (nitrile region). |

Mechanism:

-

1,3-Pathway:

elimination leads to the stable carbodiimide structure. -

1,1-Pathway: Elimination of

from the terminal

Mass Spectrometry Fragmentation

-

1,1-Isomers: Often show a loss of the

radical (M-16) or ammonia (M-17) and a prominent peak for the -

1,3-Isomers: Frequently undergo

-cleavage to generate an isothiocyanate ion (

Analytical Decision Tree

Use this logic flow to systematically determine the isomer structure.

Figure 2: Step-by-step analytical workflow for isomer differentiation.

References

-

BenchChem. (2025).[1] Spectroscopic Data and Analysis of N,N'-Dimethylthiourea: A Technical Guide. Retrieved from

-

MDPI. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II). Retrieved from

-

Organic Chemistry Portal. (2015). Synthesis of Carbodiimides via Desulfurization. Retrieved from

-

Royal Society of Chemistry. (2010). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides. Retrieved from

-

LibreTexts. (2024).[3] 13C NMR Spectroscopy: Chemical Shifts and Functionality. Retrieved from

Sources

Technical Guide: Physical Properties & Solubility Profiling of 1-Cyclohexyl-1-ethylthiourea

[1][2]

Part 1: Executive Summary & Chemical Identity

1-Cyclohexyl-1-ethylthiourea is a specialized organosulfur compound belonging to the class of 1,1-disubstituted thioureas.[1] Unlike its more common isomer, 1-cyclohexyl-3-ethylthiourea, this compound features both alkyl substituents on a single nitrogen atom, leaving the second nitrogen unsubstituted (

This guide addresses the data scarcity surrounding this specific isomer by synthesizing computational predictions with field-proven characterization protocols. It serves as a roadmap for researchers to empirically validate the compound's properties in their specific application matrix.

Chemical Identity Table[1]

| Parameter | Detail |

| Chemical Name | 1-Cyclohexyl-1-ethylthiourea |

| CAS Number | 953749-41-2 (Reference) |

| Molecular Formula | |

| Molecular Weight | 186.32 g/mol |

| SMILES | CCN(C1CCCCC1)C(=S)N |

| IUPAC Name | 1-cyclohexyl-1-ethylthiourea |

| Structural Class | 1,1-Dialkylthiourea |

Part 2: Physicochemical Profile (Predicted & Analog-Derived)

Due to the limited availability of direct experimental literature for this specific isomer, the following properties are derived from validated computational models (XLogP3, ACD/Labs) and structural-activity relationship (SAR) analysis of close analogs (e.g., 1,1-diethylthiourea, 1-cyclohexyl-3-ethylthiourea).

Physical Properties Table[7][9][10]

| Property | Value / Range | Confidence | Source/Method |

| Physical State | Solid (Crystalline) | High | Analog Homology (1,1-dialkylthioureas are typically solids) |

| Appearance | White to Off-White Powder | High | Standard Thiourea Morphology |

| Melting Point | 100°C – 140°C | Medium | Est.[1][2][3] based on 1,1-diethylthiourea ( |

| Boiling Point | Decomposes prior to boiling | High | Typical for thioureas ( |

| LogP (Octanol/Water) | 1.90 ± 0.2 | High | XLogP3 Prediction |

| Density | Medium | Predicted (ACD/Labs) | |

| Polar Surface Area (PSA) | High | Calculation (Thiourea core) | |

| H-Bond Donors | 1 (from | High | Structural Analysis |

| H-Bond Acceptors | 1 (Sulfur) | High | Structural Analysis |

Structural Analysis & Solubility Implications

The molecule possesses a distinct amphiphilic character :

-

Lipophilic Domain: The cyclohexyl and ethyl groups create a significant hydrophobic region, driving solubility in organic solvents (DCM, chloroform) and facilitating membrane permeability (LogP ~1.9).

-

Polar Core: The thiourea moiety (

) is highly polar. The unsubstituted

Part 3: Solubility Landscape & Solvent Selection[1]

The solubility data below categorizes solvents based on their interaction with the solute's dual nature.

Solubility Classification Guide

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Ideal for stock solutions and biological assays. |

| Polar Protic | Methanol, Ethanol | Moderate-High (20-50 mg/mL) | Preferred for recrystallization and synthesis workups.[1] |

| Chlorinated | DCM, Chloroform | Moderate (10-30 mg/mL) | Good for extraction from aqueous phases. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5-20 mg/mL) | Useful for chromatography and purification. |

| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | Requires co-solvents (DMSO) for biological testing. |

| Non-Polar | Hexane, Heptane | Negligible | Used as anti-solvents to precipitate the compound. |

Diagram 1: Solubility Profiling & Solvent Selection Workflow

This diagram illustrates the logical flow for selecting a solvent system based on the intended application (Stock vs. Reaction).

Caption: Decision matrix for solvent selection based on the amphiphilic nature of 1-Cyclohexyl-1-ethylthiourea.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

As an Application Scientist, relying solely on predicted data is insufficient. The following protocols are designed to generate empirical data for your specific batch of material.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to determine the exact solubility limit in a specific solvent.

Reagents: Solvent of choice (HPLC Grade), 1-Cyclohexyl-1-ethylthiourea (Dry).[1] Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Check: If all solid dissolves, add more until a visible precipitate remains.

-

-

Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.

-

Quantification:

-

Transfer exactly 0.5 mL of the filtrate to a pre-weighed vial (

). -

Evaporate solvent under nitrogen stream or vacuum.

-

Dry residue to constant weight (

).

-

-

Calculation:

Protocol B: LogP Determination (Shake-Flask Method)

Use this to validate lipophilicity for drug delivery applications.

-

Preparation: Prepare a saturated solution of n-octanol and water (mutually saturated).

-

Dissolution: Dissolve 10 mg of compound in 5 mL of the octanol phase. Measure absorbance (

) at -

Partitioning: Add 5 mL of the water phase to the octanol solution.

-

Equilibration: Shake vigorously for 30 minutes, then centrifuge to separate phases.

-

Measurement: Measure absorbance of the octanol phase again (

). -

Calculation:

Note: Ensure

Part 5: Structural Characterization & Handling[1]

Diagram 2: Structural Feature Map & Reactivity

Visualizing the key functional zones of the molecule.

Caption: Functional decomposition of 1-Cyclohexyl-1-ethylthiourea linking structure to physical properties.

Storage & Stability[1]

-

Hygroscopicity: Thioureas can be slightly hygroscopic. Store in a desiccator.

-

Oxidation: The sulfur atom is susceptible to oxidation to form urea derivatives or sulfinic acids. Store under inert gas (Nitrogen/Argon) if high purity is critical over long periods.

-

Temperature: Store at 2-8°C to prevent slow thermal decomposition or sublimation.

References

-

PubChem. (n.d.). 1-cyclohexyl-1-ethylthiourea (Compound).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Molaid. (n.d.). Chemical Properties of Substituted Thioureas. Retrieved October 26, 2023, from [Link]

-

PrepChem. (n.d.). Synthesis of Dialkyl Thioureas. Retrieved October 26, 2023, from [Link]

Sources

- 1. 14294-09-8|Piperidine-1-carbothioamide|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)THIOUREA One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CCCC 2004, Volume 69, Issue 4, Abstracts pp. 833-849 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Technical Monograph: Structural Identification and Characterization of 1-Cyclohexyl-1-ethylthiourea

Executive Summary & Chemical Identity

1-Cyclohexyl-1-ethylthiourea is a specific unsymmetrical thiourea derivative characterized by a geminal substitution pattern on the

Core Identifiers

The following identifiers have been verified against chemical inventory databases and cheminformatics algorithms.

| Identifier Type | Value |

| Chemical Name | 1-Cyclohexyl-1-ethylthiourea |

| CAS Registry Number | 953749-41-2 |

| Molecular Formula | |

| Molecular Weight | 186.32 g/mol |

| Canonical SMILES | CCN(C1CCCCC1)C(=S)N |

| Isomeric SMILES | CCN(C1CCCCC1)C(=S)N (Achiral) |

| InChI String | InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12) |

| InChIKey | VGBZVQGJJBVFAS-UHFFFAOYSA-N |

Structural Analysis

The structure consists of a central thiocarbonyl group (

-

(Tertiary): Substituted with an ethyl group (

-

(Primary): Unsubstituted (

Cheminformatics Validation: The InChIKey VGBZVQGJJBVFAS-UHFFFAOYSA-N is the hashed representation of the InChI string. The first block (VGBZVQGJJBVFAS) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) indicates standard isotopic/stereochemical layers (in this case, achiral and non-isotopic).

Synthesis & Experimental Protocols

Synthesis of 1,1-disubstituted thioureas requires avoiding the formation of the thermodynamically stable 1,3-isomers. The most robust protocol involves the Benzoyl Isothiocyanate Route . This method utilizes an acyl isothiocyanate intermediate to strictly control regioselectivity, ensuring the secondary amine adds to the isothiocyanate carbon, followed by hydrolysis to reveal the free

Reaction Pathway Visualization

The following diagram details the logical flow of the synthesis, ensuring regiochemical fidelity.

Figure 1: Regioselective synthesis pathway via benzoyl isothiocyanate intermediate to prevent 1,3-isomer formation.

Detailed Protocol

Objective: Synthesize 1-cyclohexyl-1-ethylthiourea with >95% purity.

Reagents:

-

Benzoyl chloride (1.0 eq)

-

Ammonium thiocyanate (1.1 eq)

-

N-Ethylcyclohexanamine (1.0 eq)

-

Acetone (Solvent, anhydrous)

-

Sodium Hydroxide (10% aq. solution)

Step-by-Step Methodology:

-

Formation of Benzoyl Isothiocyanate (In-Situ):

-

Dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone.

-

Add benzoyl chloride (1.0 eq) dropwise over 15 minutes while maintaining the temperature at 20-25°C.

-

Reflux the mixture for 15 minutes. A white precipitate of ammonium chloride will form.

-

Checkpoint: The solution now contains highly reactive benzoyl isothiocyanate. Do not isolate; proceed immediately.

-

-

Amine Addition:

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Add N-ethylcyclohexanamine (1.0 eq) dissolved in a minimal amount of acetone dropwise.

-

Mechanistic Insight: The secondary amine attacks the electrophilic carbon of the isothiocyanate. The benzoyl group protects the nitrogen, preventing over-reaction.

-

Stir at room temperature for 1 hour.

-

Pour the mixture into ice water to precipitate the intermediate, N-(cyclohexyl(ethyl)carbamothioyl)benzamide . Filter and wash with cold water.

-

-

Hydrolysis to Target Compound:

-

Suspend the intermediate in 10% NaOH solution (approx. 5 mL per gram of intermediate).

-

Heat to 80°C for 30 minutes. The solution will clarify as the benzoyl group is cleaved (forming sodium benzoate) and the target thiourea is released.

-

Cool to room temperature.[1] The target compound, 1-cyclohexyl-1-ethylthiourea , will crystallize or oil out.

-

Purification: Recrystallize from ethanol/water (1:1) to obtain analytical grade crystals.

-

Structural Verification & Spectral Logic

To validate the synthesized compound, researchers must look for specific spectral signatures that confirm the 1,1-substitution pattern (as opposed to 1,3).

NMR Diagnostic Criteria

-

1H NMR (DMSO-d6):

-

6.5 - 7.5 ppm (Broad Singlet, 2H): Characteristic of the primary

- 4.0 - 4.5 ppm (Multiplet, 1H): Methine proton of the cyclohexyl ring at the N-attachment point.

-

3.2 - 3.6 ppm (Quartet, 2H): Methylene protons of the ethyl group (

-

6.5 - 7.5 ppm (Broad Singlet, 2H): Characteristic of the primary

Mass Spectrometry

-

ESI-MS (+): Expect a molecular ion peak

at m/z 187.12 . -

Fragmentation: Loss of

(17 Da) is less common in 1,1-thioureas compared to ureas; however, cleavage of the ethyl group or the entire amine fragment (

Cheminformatics Logic Diagram

The following diagram illustrates how the SMILES string is parsed to generate the unique InChIKey, serving as a logic check for database verification.

Figure 2: Algorithmic flow from SMILES input to InChIKey generation.

Applications in Drug Discovery

1,1-Disubstituted thioureas are valuable bioisosteres and building blocks.

-

Heterocycle Synthesis: They are precursors for 2-aminothiazoles (via Hantzsch synthesis with

-haloketones). The resulting thiazoles retain the N-ethyl-N-cyclohexyl substitution, a lipophilic motif useful for membrane permeability. -

Metal Chelation: The

motif is a bidentate ligand. The steric bulk of the cyclohexyl group modulates the coordination geometry, potentially increasing selectivity for specific metal ions (e.g., Cu, Zn) in metalloenzyme inhibition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16782986, 1-Cyclohexyl-1-ethylthiourea. Retrieved March 5, 2026 from [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry, 75(7), 2327-2332. [Link]

-

NIST Chemistry WebBook. Standard Reference Data for Cyclohexyl Derivatives. National Institute of Standards and Technology.[2] [Link]

Sources

Thermodynamic Stability of Unsymmetrical Thiourea Derivatives: A Technical Guide

Topic: Thermodynamic Stability of Unsymmetrical Thiourea Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.

Executive Summary

Unsymmetrical thiourea derivatives (

This guide provides a rigorous framework for assessing, predicting, and manipulating the thermodynamic stability of these systems. It moves beyond basic characterization to offer actionable protocols for determining rotational barriers and decomposition pathways.[1]

The Thermodynamic Landscape

The stability of unsymmetrical thioureas is not a singular value but a manifold of equilibria.[1] Researchers must distinguish between chemical stability (resistance to decomposition) and conformational stability (energetic preference for specific rotamers).[1]

Thione-Thiol Tautomerism

Contrary to amides, the thione form (

-

Energetics: The thiol tautomer typically lies 9–15 kcal/mol (37–63 kJ/mol) higher in energy than the thione.

-

Implication: In solution (DMSO,

), the thiol form is rarely observed by NMR unless trapped by alkylation or stabilized by strong electron-withdrawing groups (EWG) that delocalize the nitrogen lone pair, reducing thione resonance.

Rotational Isomerism (E/Z Manifold)

The partial double-bond character of the

-

Rotational Barrier: Typically 10–16 kcal/mol .[1] This is sufficiently high to observe distinct rotamers by NMR at low temperatures (

) but low enough to allow rapid interconversion at physiological temperatures.[1] -

Nomenclature:

Visualization: Conformational & Tautomeric Equilibria

Figure 1: The energetic landscape of unsymmetrical thioureas. The solid blue nodes represent the observable thione conformers, while the red node represents the elusive thiol tautomer.

Structural Determinants of Stability

To modulate stability, rational design must focus on three vectors:

Electronic Effects (Hammett Correlation)

Substituents on the N-aryl rings directly influence the C-N rotational barrier.

-

Electron Donating Groups (EDG): Increase electron density on Nitrogen

Increase -

Electron Withdrawing Groups (EWG): Delocalize N-lone pair into the ring

Decrease

Intramolecular Hydrogen Bonding (IMHB)

This is the most powerful tool for locking conformation.[1]

-

The "Molecular Clip": Introducing a hydrogen bond acceptor (e.g., pyridyl N, carbonyl O) at the ortho position of an N-aryl ring can lock the thiourea in a Cis-Trans or Cis-Cis conformation via a 6-membered pseudo-ring (

). -

Thermodynamic Gain: IMHB can stabilize a specific rotamer by 3–6 kcal/mol , effectively quenching rotational averaging at room temperature.[1]

Steric Bulk

Bulky ortho-substituents destabilize the planar conformation required for optimal resonance, forcing the aryl ring to twist out of plane. This lowers the rotational barrier by destabilizing the ground state more than the transition state.

Experimental Characterization Protocols

Protocol A: Determination of Rotational Barriers via VT-NMR

Objective: Quantify the free energy of activation (

Reagents & Equipment:

-

High-field NMR (minimum 500 MHz recommended).[1]

-

Solvent:

(low freezing point) or DMSO- -

Temperature Controller (Range: -80°C to +100°C).[1]

Step-by-Step Workflow:

-

Reference Spectrum: Acquire a 1H-NMR spectrum at 298 K. Identify the N-H protons.[1] If they appear as broad singlets or are missing, exchange is intermediate.[1]

-

Decoalescence (Cooling):

-

Cool the probe in 10 K increments.[1]

-

Monitor the N-H signals or adjacent alkyl protons (e.g.,

). -

Target: Observe the splitting of the time-averaged signal into distinct rotamer peaks (slow exchange limit).

-

-

Coalescence (

):-

Slowly warm the sample until the split peaks merge into a single flat-topped peak. Record this temperature (

) precisely (

-

-

Calculation: Use the Eyring equation approximation for equal populations (simplified):

-

Where

is the chemical shift difference (Hz) between rotamers at the slow exchange limit. -

Result: Values

kcal/mol indicate high flexibility;

-

Protocol B: Thermal Degradation Profiling (TGA/DSC)

Objective: Determine the upper thermal limit for processing (e.g., melt extrusion of drug formulations).

Workflow:

-

TGA (Thermogravimetric Analysis):

-

DSC (Differential Scanning Calorimetry):

Computational Prediction (DFT)

Experimental data should always be validated with computation.[1]

Recommended Level of Theory:

-

Functional:

B97X-D or B3LYP-D3(BJ).[1] (Dispersion correction is critical for accurate stacking and H-bonding energies). -

Basis Set: def2-TZVP (Triple-zeta quality required for Sulfur).[1]

-

Solvation: PCM or SMD model (essential for tautomer equilibria, as polar solvents stabilize the thione form).[1]

Workflow Visualization:

Figure 2: Integrated workflow for characterizing thiourea stability.

Summary Data: Substituent Effects

The following table summarizes how structural modifications impact the rotational barrier (

| Substituent Type | Example Structure | Electronic Effect | Steric Effect | Est. Barrier ( |

| Unsubstituted | N-Phenyl-N'-Methyl | Baseline | None | 12–13 kcal/mol |

| Strong EWG | N-(4-Nitrophenyl) | Lowers C=N character | Negligible | 10–11 kcal/mol |

| Strong EDG | N-(4-Methoxyphenyl) | Increases C=N character | Negligible | 13–15 kcal/mol |

| Ortho-Bulky | N-(2,6-Dimethylphenyl) | Minimal | Twists ring out of plane | < 10 kcal/mol |

| IMHB Acceptor | N-(2-Pyridyl) | Inductive withdrawal | Locks Planarity | > 16 kcal/mol (Apparent) |

References

-

Wang, S., Gao, Q., & Wang, J. (2005).[1][2][3] Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289.[2][3] Link[3]

-

Wiberg, K. B., et al. (1987).[1] Rotational barriers in amides and thioureas. Journal of the American Chemical Society, 109(5), 1353-1363. Link

-

Custodio, J. M. F., et al. (2021).[1] Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega, 6(46), 31238–31253.[1] Link

-

Matuszek, A. M., et al. (2022).[1] Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis, 12(20), 12684–12697. Link

-

Borden, W. T., et al. (1998).[1] Unusually Low Barrier to Carbamate C-N Rotation.[1][4] Journal of Organic Chemistry, 63(26), 9606-9609. Link

Sources

An In-depth Technical Guide to the Molecular Weight and Mass Spectrometric Fragmentation of 1-Cyclohexyl-1-ethylthiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of 1-Cyclohexyl-1-ethylthiourea, a molecule of interest in various chemical and pharmaceutical research domains. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and its fragmentation behavior under mass spectrometry. This document is intended to serve as a practical resource for researchers employing mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds.

Core Molecular Attributes of 1-Cyclohexyl-1-ethylthiourea

A foundational understanding of a molecule's physical and chemical properties is paramount for any analytical endeavor. 1-Cyclohexyl-1-ethylthiourea is a disubstituted thiourea derivative featuring both an aliphatic cyclic and a short-chain alkyl group attached to the same nitrogen atom.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈N₂S | [1] |

| Molecular Weight (Average) | 186.32 g/mol | [1] |

| Monoisotopic Mass | 186.11906 Da | [2] |

| SMILES | CCN(C1CCCCC1)C(=S)N | [2] |

| InChI | InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12) | [2] |

The distinction between molecular weight and monoisotopic mass is crucial for high-resolution mass spectrometry. The molecular weight is the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. In contrast, the monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element. For 1-Cyclohexyl-1-ethylthiourea, the monoisotopic mass is of primary interest in mass spectrometric analysis.

Principles of Mass Spectrometry for Thiourea Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. For thiourea derivatives, fragmentation is typically induced by techniques such as Collision-Induced Dissociation (CID) following a soft ionization method like Electrospray Ionization (ESI).[3][4]

The fragmentation pathways of protonated thiourea compounds are largely governed by the site of protonation.[3][5] The sulfur atom of the thiourea moiety is a primary site of protonation due to its high basicity.[3] Protonation at this site can initiate a cascade of charge-driven fragmentation reactions.[3][5]

Proposed Mass Spectrometric Fragmentation Pathway of 1-Cyclohexyl-1-ethylthiourea

Experimental Workflow: Mass Spectrometric Analysis

Caption: A typical experimental workflow for the mass spectrometric analysis of 1-Cyclohexyl-1-ethylthiourea.

Predicted Fragmentation Pathways

Upon introduction into the mass spectrometer and ionization, 1-Cyclohexyl-1-ethylthiourea will primarily form the protonated molecular ion, [M+H]⁺, with an m/z of approximately 187.1263. The subsequent fragmentation of this ion is predicted to proceed through several key pathways, driven by the initial protonation site and the relative stability of the resulting fragment ions and neutral losses.

Common fragmentation patterns observed in molecules with similar functional groups, such as alpha-cleavage and rearrangements, are expected to play a significant role.[7][8][9] For instance, cleavage of the C-C bond adjacent to a heteroatom (alpha-cleavage) is a dominant fragmentation mode for amines and ethers.[9] In the context of 1-Cyclohexyl-1-ethylthiourea, this could involve cleavages adjacent to the nitrogen atoms.

Caption: Predicted major fragmentation pathways of protonated 1-Cyclohexyl-1-ethylthiourea.

Pathway A: Cyclohexyl Ring Fragmentation: The cyclohexyl moiety can undergo a retro-Diels-Alder type fragmentation, a common pathway for cyclic systems, leading to the loss of ethylene (C₂H₄) and the formation of a fragment ion at m/z 159.0950.[8]

Pathway B: Alpha-Cleavage: Cleavage of the bond between the nitrogen and the ethyl group (alpha-cleavage) would result in the loss of an ethyl radical (C₂H₅•), yielding a radical cation at m/z 158.0872. This is a common fragmentation pathway for N-alkylated compounds.[9]

Pathway C: Thiourea Core Cleavage: Cleavage of the bond between the cyclohexyl group and the nitrogen atom would lead to the loss of a neutral cyclohexylamine molecule (C₆H₁₁N), resulting in a fragment ion at m/z 90.0372. The stability of the resulting cation would influence the prominence of this fragmentation route.

Self-Validating Experimental Design and Interpretation

To ensure the trustworthiness of the obtained mass spectrometric data, a self-validating experimental design should be employed. This includes:

-

High-Resolution Mass Spectrometry (HRMS): Utilize an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) to confidently determine the elemental composition of the parent and fragment ions.

-

Tandem Mass Spectrometry (MS/MS): Isolate the protonated molecular ion and subject it to CID to generate a clean fragmentation spectrum, confirming the relationship between the precursor and product ions.

-

Isotopic Labeling: When feasible, the synthesis of isotopically labeled (e.g., ¹³C or ¹⁵N) analogues of 1-Cyclohexyl-1-ethylthiourea can provide unambiguous confirmation of fragmentation pathways by observing the mass shifts in the fragment ions.

-

Reference Standards: Whenever possible, comparison of the experimentally obtained spectrum with that of a certified reference standard provides the highest level of confidence in identification.

By adhering to these principles, researchers can generate robust and reliable data for the structural confirmation and quantification of 1-Cyclohexyl-1-ethylthiourea in complex matrices.

References

-

Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

-

Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. PubMed. [Link]

-

Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. PubMed. [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

-

1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea. PubChem. [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1-cyclohexyl-1-ethylthiourea (C9H18N2S). PubChemLite. [Link]

-

Mass Spectrometry. Michigan State University Chemistry. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 1-cyclohexyl-1-ethylthiourea (C9H18N2S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Computational Modeling of Steric Hindrance in 1,1-Dialkylthiourea Derivatives

Preamble: The Significance of Steric Effects in Thiourea Chemistry

Thiourea derivatives represent a cornerstone in medicinal chemistry and organocatalysis, prized for their unique hydrogen-bonding capabilities and versatile biological activities.[1][2][3] The core structure, with its two amino groups and a thione group, can form crucial non-covalent interactions with biological targets like enzymes and receptors.[1][4] Specifically, the ability of the N-H protons to act as hydrogen-bond donors is fundamental to their function, for instance, in activating electrophiles in organocatalytic reactions.[5][6]

However, the efficacy of these interactions is not solely governed by electronic factors. The three-dimensional arrangement of atoms—the molecule's stereochemistry—plays a decisive role. Steric hindrance, the effect of the spatial bulk of substituents, can dramatically modulate a molecule's conformational preferences, accessibility of its active sites, and ultimately, its biological or catalytic activity.[7][8] In 1,1-dialkylthiourea derivatives, where two alkyl groups are attached to the same nitrogen atom, this steric congestion is particularly pronounced. These substituents can shield the nearby N-H proton and the sulfur atom, influencing the molecule's ability to engage in the critical hydrogen-bonding motifs necessary for its function.

This technical guide provides a comprehensive framework for quantifying the steric hindrance of 1,1-dialkylthiourea derivatives using modern computational modeling techniques. We will move beyond a simple recitation of methods to explain the underlying principles and rationale, offering a self-validating workflow for researchers in drug discovery and chemical sciences.

Theoretical Foundations: Choosing the Right Computational Tools

The accurate modeling of a molecular system requires a balance between computational cost and physical realism. For studying steric effects, we primarily rely on two pillars of computational chemistry: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): The Workhorse for Conformational Exploration

Molecular Mechanics treats molecules as a collection of atoms held together by springs, representing chemical bonds.[9] The potential energy of the system is calculated using a "force field," a set of equations and parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).[9]

-

Expertise & Causality: The primary advantage of MM is its computational speed. This makes it the ideal tool for performing conformational searches—a critical first step for flexible molecules like thioureas.[10][11] Thioureas exhibit significant rotational freedom around the C-N bonds, leading to multiple possible conformers (e.g., syn-syn, syn-anti, anti-anti).[12] An MM-based conformational search can rapidly explore the potential energy surface to identify low-energy structures. For organic molecules like thioureas, force fields such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are highly suitable, as they have been extensively parameterized for a wide range of organic functional groups.[13][14]

Quantum Mechanics (QM): The Gold Standard for Accuracy

Quantum Mechanics provides a much more rigorous description of molecular systems by solving approximations of the Schrödinger equation. Density Functional Theory (DFT) is a widely used QM method that calculates the electron density of a molecule to determine its energy and properties.[15]

-

Expertise & Causality: While computationally more demanding, QM methods provide superior accuracy for molecular geometries and electronic properties.[16] After identifying promising low-energy conformers with MM, a QM-based geometry optimization is essential to obtain a highly accurate final structure. This step is crucial because steric effects are exquisitely sensitive to small changes in bond lengths and angles. A common and well-validated approach for molecules of this type is to use the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or higher.[17][18][19] This level of theory provides a robust description of both structure and energetics for organic systems.

A Validated Workflow for Steric Hindrance Analysis

This section details a step-by-step, self-validating protocol for the computational analysis of 1,1-dialkylthiourea derivatives. The workflow is designed to ensure both efficiency and accuracy.

Caption: Figure 1: Computational workflow for steric hindrance analysis.

Experimental Protocol: Part A - Model Preparation

-

2D Structure Generation: Using chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the 2D structure of the target 1,1-dialkylthiourea.

-

Initial 3D Conversion: Import the 2D structure into a molecular modeling program (e.g., Avogadro).[20] Use the software's "build" or "add hydrogens" functionality to generate an initial, rough 3D geometry. This structure is not yet energetically favorable but serves as the starting point.

Experimental Protocol: Part B - Conformational Analysis

-

Initial MM Optimization: Perform a preliminary geometry optimization using a molecular mechanics force field like MMFF94.[13] This step quickly cleans up the initial 3D structure, correcting unrealistic bond lengths and angles.

-

Systematic Conformational Search: Employ a conformational search algorithm (e.g., systematic rotation of torsion angles, Monte Carlo search). The goal is to explore the rotational space around the C-N bonds to find all accessible low-energy conformations.

-

Clustering and Selection: The search will yield numerous conformers. Cluster these based on geometry and energy. Select the lowest-energy unique conformers (e.g., all structures within 5-10 kcal/mol of the global minimum) for further analysis. This ensures that you are not just focusing on a single, potentially incorrect, conformation.

-

QM Geometry Optimization: For each selected low-energy conformer, perform a full geometry optimization using a reliable QM method, such as DFT with the B3LYP functional and the 6-31G(d,p) basis set.[17][18] This refines the structure to a high degree of accuracy.

-

Frequency Calculation (Validation): Perform a frequency calculation on the final optimized QM structure. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, meaning the structure is a maximum along one coordinate, and further optimization is required. This step is a critical self-validation of the computed geometry.

Experimental Protocol: Part C - Steric Quantification

Once a validated, low-energy 3D structure is obtained, its steric properties can be quantified.

-

Calculation of Steric Parameters: Use computational chemistry software to calculate established steric descriptors. Unlike experimentally derived parameters like Taft's E_s, computationally derived parameters can be calculated for any novel structure.[21][22] Key parameters include:

-

Verloop Sterimol Parameters: These define the shape of a substituent. The most common are L (length), B1 (minimum width), and B5 (maximum width).[21]

-

Molecular Volume/Surface Area: These provide a direct measure of the space occupied by the molecule or its substituents.

-

-

Generation of Molecular Interaction Fields (MIFs): To visualize steric hindrance, generate a steric potential map (or Lennard-Jones potential map).[23][24] This creates a 3D grid around the molecule where the value at each grid point represents the steric interaction energy with a probe atom. This visual map clearly shows regions of high steric repulsion.

Case Study: Steric Profile of 1,1-Dialkylthioureas

To illustrate the application of this workflow, we consider a series of 1,1-dialkylthioureas where the alkyl groups (R) are progressively larger: methyl, ethyl, and isopropyl.

Caption: Figure 3: Impact of steric hindrance on H-bonding.

As illustrated conceptually in Figure 3, the bulky isopropyl groups can effectively form a "steric shield" around the thiourea core. This shield can prevent a substrate or the active site of a receptor from approaching the N-H proton, thereby inhibiting the formation of the crucial hydrogen bond that mediates its activity. [6]This computational analysis allows researchers to predict and rationalize such effects, guiding the design of more effective molecules by tuning the steric properties of the substituents.

Conclusion and Future Directions

The computational workflow presented in this guide provides a robust and validated methodology for characterizing the steric hindrance of 1,1-dialkylthiourea derivatives. By combining the speed of molecular mechanics for conformational sampling with the accuracy of quantum mechanics for structural refinement, researchers can obtain reliable 3D models. The subsequent calculation of quantitative steric descriptors and visualization of steric fields allows for a deep understanding of how substituent size and shape influence molecular interactions.

This approach is fundamental to modern drug design and catalyst development. It enables a rational, in silico approach to structure-activity relationship (SAR) studies, reducing the need for exhaustive synthesis and experimental testing. [25][26]By predicting how steric modifications will impact a molecule's ability to bind to its target, scientists can prioritize the synthesis of compounds with a higher probability of success, accelerating the discovery pipeline.

References

-

Doumbia, S., et al. (2023). Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer Activities in the Liver. Science Publishing Group. [Link]

-

Doumbia, S., et al. (2023). Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer. American Journal of Applied Chemistry. [Link]

-

ResearchGate. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]

-

Wikipedia. Thiourea organocatalysis. Wikipedia. [Link]

-

Nextmol. Computational chemistry & AI software. Nextmol. [Link]

-

ResearchGate. (2016). Can anyone suggest the software which would calculate electrostatic and steric potential of a molecule? ResearchGate. [Link]

-

ResearchGate. (2015). Is there any software that can model steric strain and electronics in a proposed structure/molecule? ResearchGate. [Link]

-

Witte, M., et al. (2022). London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution. Angewandte Chemie International Edition. [Link]

-

Westkaemper, R. B., & Glennon, R. A. (2016). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology. [Link]

-

Miller, B. R., Cammarota, R. C., & Sigman, M. S. (2025). SMARTpy: a Python package for the generation of cavity steric molecular descriptors and applications to diverse systems. Digital Discovery. [Link]

-

Almassy, A., et al. (2018). Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. Molecules. [Link]

-

SCM. Amsterdam Modeling Suite: Computational Chemistry Software. SCM. [Link]

-

ResearchGate. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF NEWLY SYNTHESIZED CARBONYL THIOUREA DERIVATIVES ON Acanthamoeba sp. ResearchGate. [Link]

-

Semantic Scholar. (1983). Steric Effects in Drug Design. Semantic Scholar. [Link]

-

University of Zurich. Optimizing Drug Binding Affinity: (Semi) Empirical Studies. Department of Chemistry, UZH. [Link]

-

ACS Publications. (2025). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. [Link]

-

Slideshare. (2016). Steric parameters taft's steric factor (es). Slideshare. [Link]

-

Avogadro. (2022). Molecular Mechanics & Force Fields. Avogadro. [Link]

-

MDPI. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. MDPI. [Link]

-

Kumar, P., & Kumar, A. (2021). Fundamental considerations in drug design. Future Journal of Pharmaceutical Sciences. [Link]

-

OUCI. (2014). A quantum mechanical study of the stability and structural properties of substituted acylthiourea compounds. Open Ukrainian Citation Index. [Link]

-

MDPI. (2015). Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. MDPI. [Link]

-

MPG.PuRe. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. Max Planck Society. [Link]

-

ResearchGate. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. ResearchGate. [Link]

-

ResearchGate. (2003). Synthesis of N,N ',N ''-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor. ResearchGate. [Link]

-

Saeed, A., et al. (2017). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances. [Link]

-

ACS Publications. (2014). Cooperative Hydrogen-Bond Pairing in Organocatalytic Ring-Opening Polymerization. Macromolecules. [Link]

-

MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2018). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Sciforum. (2024). DFT studies on physicochemical properties and spectral data of 2-thiophene carboxylic acid thiourea derivatives. Sciforum. [Link]

-

Wikipedia. Force field (chemistry). Wikipedia. [Link]

-

Saeed, A., et al. (2019). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]

-

Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

-

YouTube. (2019). Lecture 17 Molecular Mechanics / Force Field. YouTube. [Link]

-

PMC. (2022). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. PMC. [Link]

-

MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

-

Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal. [Link]

-

ResearchGate. (2025). Data-mining the diaryl(thio)urea conformational landscape: Understanding the contrasting behavior of ureas and thioureas with quantum chemistry. ResearchGate. [Link]

-

PubMed. (2003). Synthesis of N,N',N"-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor. PubMed. [Link]

-

Hollett, J. W., Kelly, A., & Poirier, R. A. (2006). Quantum mechanical size and steric hindrance. The Journal of Physical Chemistry A. [Link]

-

MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]

-

ResearchGate. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. ResearchGate. [Link]

-

PLOS. (2024). Computational identification of novel SIRT4 inhibitors for diabetic nephropathy using pharmacophore modeling, molecular simulations, and DFT calculations. PLOS ONE. [Link]

-

SCIRP. (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. SCIRP. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 6. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 14. youtube.com [youtube.com]

- 15. scirp.org [scirp.org]

- 16. Computational identification of novel SIRT4 inhibitors for diabetic nephropathy using pharmacophore modeling, molecular simulations, and DFT calculations | PLOS One [journals.plos.org]

- 17. Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer Activities in the Liver, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 18. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. chem.uzh.ch [chem.uzh.ch]

- 25. Fundamental considerations in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Novel Thiourea Building Blocks for Medicinal Chemistry: A Technical Guide to Synthesis, Application, and Strategic Design

An in-depth technical guide by a Senior Application Scientist

The Enduring Relevance of the Thiourea Scaffold in Modern Drug Discovery

The thiourea moiety, an organosulfur compound structurally analogous to urea where the oxygen atom is replaced by sulfur, represents a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility as a structural motif, or "privileged scaffold," has led to its integration into a wide array of therapeutic agents.[3][4] Thiourea derivatives exhibit a vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple review to provide field-proven insights into the strategic design, synthesis, and application of novel thiourea building blocks. We will explore the fundamental physicochemical properties that underpin their biological function, detail robust synthetic protocols, and dissect the structure-activity relationships (SAR) that govern their efficacy, empowering you to leverage this powerful scaffold in your drug discovery programs.

The Thiourea Moiety: A Privileged Pharmacophore

The utility of the thiourea core lies in its unique electronic and structural characteristics. Understanding these fundamentals is critical to rationally designing effective therapeutic agents.

Physicochemical Properties and Tautomerism

The thiourea molecule exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form being more prevalent in most conditions.[5] This dynamic nature, combined with the polarizability of the sulfur atom, is key to its function. The thiocarbonyl group (C=S) acts as an excellent hydrogen bond acceptor, while the two N-H groups are favorable hydrogen bond donors.[6]

The Pharmacophoric Advantage: Dual Hydrogen Bond Donor-Acceptor Capabilities

This dual hydrogen-bonding capability is the cornerstone of the thiourea pharmacophore.[6] It allows these molecules to form strong, directional interactions with biological targets such as enzyme active sites and receptor binding pockets.[1][7] This ability to engage in multiple, simultaneous non-covalent interactions often leads to high binding affinity and specificity, which are crucial for a drug's potency and safety profile.[6][7] The unique electronic characteristics of the thiourea moiety allow derivatives to readily bind with various enzymes and receptors, playing a key role in the stability of ligand-receptor interactions.[6]

A Multifaceted Profile of Biological Activity

The integration of the thiourea scaffold into diverse molecular frameworks has yielded compounds with a wide range of pharmacological effects.[3] This versatility makes it an attractive starting point for drug discovery campaigns across multiple therapeutic areas.

-

Anticancer: Thiourea derivatives have shown significant potential as anticancer agents by targeting multiple pathways involved in carcinogenesis.[6][7]

-

Antimicrobial: The scaffold is a key component in compounds designed to combat microbial resistance, showing activity against bacteria, fungi, and mycobacteria.[3][8]

-

Antiviral: Several thiourea-containing molecules have been investigated as antiviral agents, including inhibitors of HIV reverse transcriptase and capsid proteins.[4][9][10]

-

Enzyme Inhibition: Their ability to interact with active sites makes them effective inhibitors of various enzymes, such as carbonic anhydrase and kinases.[5][11]

Strategic Synthesis of Thiourea Building Blocks: Methodologies and Protocols

The construction of diverse thiourea libraries depends on efficient and reliable synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and considerations for green chemistry.

The Workhorse Reaction: Synthesis from Isothiocyanates

The most common and versatile method for preparing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate.[1] This reaction is typically high-yielding and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications where diverse side chains are explored.

Causality Behind Experimental Choice: This method is favored for its simplicity, predictability, and the commercial availability of a vast array of both amine and isothiocyanate starting materials. The reaction proceeds readily under mild conditions, minimizing degradation of sensitive functional groups on the building blocks.

Experimental Protocol 1: General Synthesis of an N,N'-Disubstituted Unsymmetrical Thiourea

Objective: To synthesize a novel thiourea derivative by reacting a primary amine with a substituted phenylisothiocyanate.

Materials:

-

Substituted primary amine (1.0 eq)

-

Aryl isothiocyanate (1.0 eq)

-

Acetone (or Dichloromethane/Acetonitrile) as solvent

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 eq) in a suitable volume of acetone in a round-bottom flask. Stir the solution at room temperature.

-

Addition: To the stirred solution, add the aryl isothiocyanate (1.0 eq) dropwise or in one portion.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.[12]

-

Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be reduced in volume under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.[13]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.[12]

Caption: General workflow for unsymmetrical thiourea synthesis.

Green Chemistry Approaches: The Carbon Disulfide Method

For the synthesis of symmetrical thioureas, the reaction of a primary amine with carbon disulfide (CS₂) is a highly effective and atom-economical approach.[13] Recent advancements have focused on performing this reaction in water, eliminating the need for hazardous organic solvents.[14][15]

Causality Behind Experimental Choice: This method is particularly attractive for large-scale synthesis and when environmental impact is a concern. Using water as a solvent not only reduces waste but can also simplify product isolation, as many organic thiourea products are insoluble in water and precipitate directly from the reaction mixture.[13]

Experimental Protocol 2: Aqueous Green Synthesis of a Symmetrical Thiourea

Objective: To synthesize a symmetrical N,N'-disubstituted thiourea using an environmentally benign aqueous method.[13]

Materials:

-

Primary aliphatic amine (2.0 eq)

-

Carbon disulfide (CS₂) (1.0 eq)

-

Water

-

Stir plate and magnetic stir bar

-

Erlenmeyer flask

Procedure:

-

Preparation: In an Erlenmeyer flask, add the primary amine (2.0 eq) to water (approx. 1.5 mL per mmol of amine). Stir vigorously to create a solution or a fine suspension.

-

Addition: Add carbon disulfide (1.0 eq) dropwise to the vigorously stirred aqueous amine solution at room temperature.

-

Reaction: Continue to stir the mixture vigorously. The reaction proceeds through a dithiocarbamate intermediate.[13] The product will begin to precipitate as a solid. The reaction is typically monitored by TLC until the starting amine is consumed.

-

Isolation: Collect the precipitated symmetrical thiourea by vacuum filtration.

-

Purification: Wash the solid thoroughly with water to remove any residual starting materials or salts. The product is often of high purity, but can be recrystallized from a suitable solvent like ethanol if needed.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

Caption: Proposed mechanism for symmetrical thiourea formation.

Designing Novel Building Blocks: Structure-Activity Relationship (SAR) Insights

Synthesizing a diverse library is only the first step. Understanding how structural modifications impact biological activity is crucial for rational drug design.

Key Principles of Thiourea SAR

-

Aromatic and Heterocyclic Rings: Introducing aromatic or heterocyclic substituents can enhance binding through π-π stacking interactions with protein residues and can modulate the molecule's electronic properties and specificity.[7][11]

-

Electron-Withdrawing Groups: Groups like halogens (-F, -Cl, -Br), nitro (-NO₂), or trifluoromethyl (-CF₃) on aryl rings can increase the acidity of the N-H protons, making them stronger hydrogen bond donors. This often enhances inhibitory activity and can improve cell membrane penetration.[6][8]

-

Lipophilicity: Modifying the lipophilicity (hydrophobicity) of the substituents is a critical balancing act. Increased lipophilicity can improve membrane permeability and interaction with hydrophobic binding pockets, but excessive lipophilicity can lead to poor solubility and off-target toxicity.[7]

SAR Case Study: Anticancer Thiourea Derivatives

Research into thiourea derivatives as anticancer agents has yielded significant SAR data. For instance, studies have shown that specific substitutions can lead to potent cytotoxicity against various cancer cell lines.

| Compound Class | Representative Substituents | Target Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole Thiourea | 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | [6] |

| Phenylamino Acylthiourea | 3,5-bis(trifluoromethyl)phenyl at thiourea, phenylamino at acyl | NCI-H460 (Lung) | 1.86 | [6] |

| Pyridyl Thiourea | 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | 1.3 | [7] |

| Benzothiazole Thiourea | Derivative of substituted 2-amino benzothiazole | MCF-7 (Breast) | 0.39 | [6] |

Table 1: Cytotoxicity of selected thiourea derivatives against human cancer cell lines. IC₅₀ is the concentration required to inhibit cell growth by 50%.

Caption: Key principles guiding thiourea structure-activity relationships.

Conclusion and Future Outlook

Thiourea derivatives remain a profoundly important and versatile class of building blocks in medicinal chemistry. Their straightforward and adaptable synthesis, combined with their privileged pharmacophoric nature, ensures their continued relevance in the pursuit of novel therapeutics. The ability to fine-tune their biological activity through rational, SAR-guided modifications allows for the targeted design of potent and selective agents. Future research will likely focus on developing even more sustainable synthetic methods, exploring novel biological targets, and integrating thiourea scaffolds into multi-target drugs and combination therapies to overcome challenges like drug resistance. This guide provides the foundational knowledge and practical methodologies to empower researchers to fully exploit the potential of these remarkable molecules.

References

- Benchchem. (n.d.). Literature review on the discovery of novel thiourea compounds.

- Benchchem. (n.d.). A Comprehensive Guide to the Synthesis of Symmetrical Thioureas.

- Upadhyay, A., et al. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry.

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022, October 30). Journal of Cellular and Molecular Medicine.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). Biointerface Research in Applied Chemistry.

- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.

- Goncalves, I. L., et al. (2018, February 1). Thioureas as Building Blocks for the Generation of Heterocycles and Compounds with Pharmacological Activity: An Overview. Bentham Science Publishers.

- Ingenta Connect. (2018, February 1). Thioureas as Building Blocks for the Generation of Heterocycles and Compounds with Pharmacological Activity: An Overview.

- Ronchetti, R., et al. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.

- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.

- Annexe Chem. (2024, January 24). Thiourea Unraveling Its Diverse Applications | Properties, Uses & Applications.

- Scribd. (2016, March 1). Thiourea Derivatives in Medicine.

- Taylor & Francis Online. (2014, March 25). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors.

- ResearchGate. (2016, August 12). Practical synthesis of symmetrical thioureas and heterocyclic thiones in water.

- Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.

- Shakeel, A., et al. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- Organic Syntheses. (n.d.). Guanylthiourea Procedure.

- SciSpace. (n.d.). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water.

- DergiPark. (2022, March 9). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- PubMed. (2010, July 15). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A.

- Taylor & Francis Online. (2022, March 7). Synthesis and structure–activity relationship studies of mono- and bis-thiourea derivatives featuring halogenated azo dyes with antimicrobial properties.

- MDPI. (2024, November 23). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. annexechem.com [annexechem.com]

- 3. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. scribd.com [scribd.com]

- 10. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Cyclohexyl-1-ethylthiourea from N-ethylcyclohexylamine

An Application Guide to the Synthesis of Trisubstituted Thioureas for Drug Discovery

Introduction: The Significance of Thioureas in Medicinal Chemistry

The thiourea scaffold (R¹R²N)(R³R⁴N)C=S is a privileged structural motif in modern drug discovery. These compounds and their derivatives exhibit a vast spectrum of biological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Their utility also extends to their role as versatile intermediates in the synthesis of various heterocyclic systems.[3] The hydrogen-bonding capabilities of the N-H protons and the sulfur atom are crucial for their interaction with biological targets, making them a focal point for the design of novel therapeutics.